6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazine ring, and a methylphenyl group. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation .
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7/c1-15-5-4-6-16(13-15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)18-8-3-2-7-17(18)22/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXOAUHUOEWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the reaction of 2-fluorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting human equilibrative nucleoside transporters (ENTs). It binds to the transporters and reduces the transport of nucleosides such as uridine and adenosine across cell membranes. This inhibition is irreversible and non-competitive, meaning that the compound binds to a different site than the natural substrate and cannot be displaced by excess substrate . The molecular targets include ENT1 and ENT2, with a higher selectivity for ENT2 .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and piperazine-substituted compounds. For example:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an ENT inhibitor but has different substituents, leading to variations in selectivity and potency.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have similar structural features but differ in their biological activities and applications.
The uniqueness of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2-4-diamine lies in its specific substitution pattern, which imparts distinct inhibitory properties and selectivity towards ENT2 .
Biological Activity
The compound 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound is particularly noteworthy due to its potential applications in medicinal chemistry, including its role as a ligand for various receptors and its antitumor properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.46 g/mol. The structure features a triazine core substituted with a piperazine moiety and a fluorophenyl group, which contributes to its biological activity.
1. Antitumor Activity
Research indicates that triazine derivatives exhibit significant antitumor properties. A study evaluating various 1,3,5-triazine derivatives showed that compounds similar to the target compound displayed cytotoxic effects against cancer cell lines. For instance, derivatives were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values in the low micromolar range, indicating effective inhibitory action on tumor growth .
2. Receptor Binding Affinity
The compound has been evaluated for its affinity towards several receptors, notably the serotonin receptor subtype 5-HT7. Ligands derived from triazines have shown promising results with Ki values in the nanomolar range. For example, related compounds exhibited Ki values as low as 8 nM, suggesting strong binding affinity . This receptor is implicated in various psychiatric disorders, making these compounds potential therapeutic agents for conditions such as depression and anxiety.
3. Urease Inhibition
Another area of interest is the urease inhibition activity of triazine derivatives. The urease enzyme plays a critical role in the pathogenesis of certain infections and is a target for drug development. Preliminary studies indicate that related compounds exhibit significant urease inhibitory activity with IC50 values around 3–4 µM . This suggests that the target compound may also possess similar properties.
Case Studies
Several studies have highlighted the efficacy of triazine derivatives:
- Study on Antitumor Activity : A series of triazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications on the aromatic rings significantly influenced cytotoxicity and selectivity towards specific cancer types .
- Serotonin Receptor Ligands : Research focused on synthesizing novel triazine derivatives as selective ligands for the 5-HT7 receptor demonstrated that specific substitutions enhanced receptor affinity and selectivity .
Data Summary
| Activity | IC50/Ki Values | Cell Lines/Receptors |
|---|---|---|
| Antitumor | Low µM range | MCF-7 (breast), A549 (lung) |
| Serotonin Receptor Binding | 8 nM | 5-HT7 receptor |
| Urease Inhibition | 3–4 µM | Urease enzyme |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
